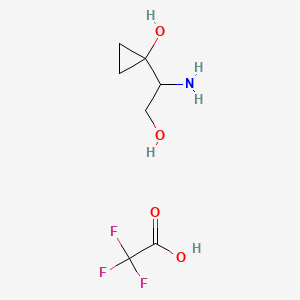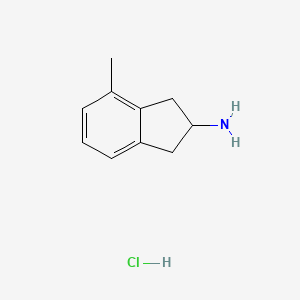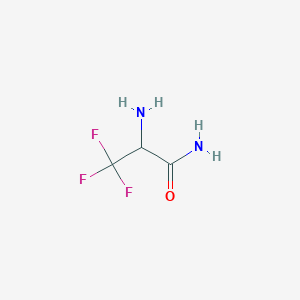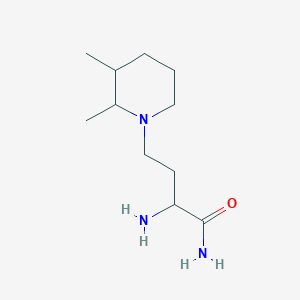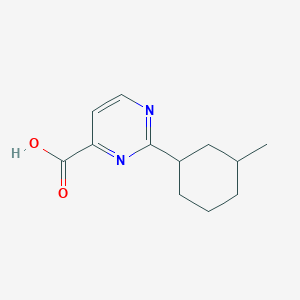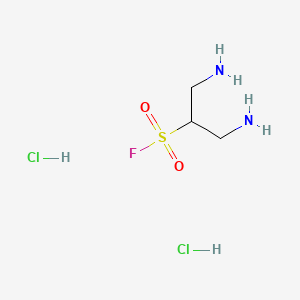
1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride is a chemical compound that features both amine and sulfonyl fluoride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diaminopropane-2-sulfonylfluoridedihydrochloride typically involves the reaction of 1,3-diaminopropane with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, nitro compounds, and various substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-diaminopropane-2-sulfonylfluoridedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property makes the compound useful in the design of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar structural features but lacking the sulfonyl fluoride group.
1,2-Diaminopropane: An isomer of 1,3-diaminopropane with different reactivity and applications.
Sulfonyl Fluoride Derivatives: Compounds containing the sulfonyl fluoride group, used in various chemical and biological applications.
Uniqueness
1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride is unique due to the presence of both amine and sulfonyl fluoride functional groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
2803861-14-3 |
|---|---|
Fórmula molecular |
C3H11Cl2FN2O2S |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
1,3-diaminopropane-2-sulfonyl fluoride;dihydrochloride |
InChI |
InChI=1S/C3H9FN2O2S.2ClH/c4-9(7,8)3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H |
Clave InChI |
AHKMQZDFNSXXIV-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN)S(=O)(=O)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
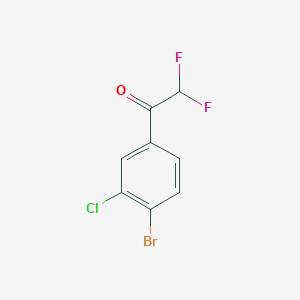
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
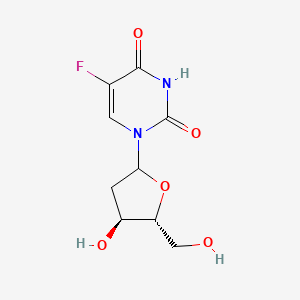
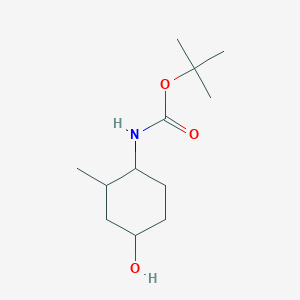
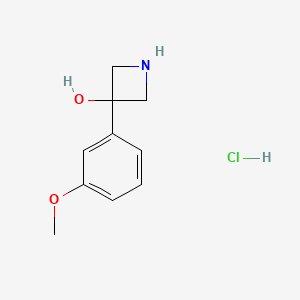
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
